4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[(2-amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-6-8(16-10)5-7-1-3-9(4-2-7)17(12,14)15/h1-4,6H,5H2,(H2,11,13)(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQXONVYCRAWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-aminothiazole with benzene sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly through its ability to inhibit carbonic anhydrases (CAs), which are enzymes crucial for bacterial growth and survival.
Case Study:
A study demonstrated that certain derivatives of benzenesulfonamide exhibited strong inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as antimicrobial agents against resistant bacterial strains .
| Compound | CA IX IC50 (nM) | CA II IC50 (μM) | Selectivity |
|---|---|---|---|
| 4e | 10.93 | 1.55 | High |
| 4g | 15.00 | 2.00 | Moderate |
| 4h | 25.06 | 3.92 | Moderate |
Anticancer Applications
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.
Case Study:
In vitro studies showed that this compound could induce apoptosis in MDA-MB-231 breast cancer cells significantly more than control groups, with a reported increase in annexin V-FITC positive cells by 22-fold . The mechanism involves the inhibition of specific pathways crucial for cancer cell survival.
Table: Anticancer Efficacy of Selected Compounds
| Compound | Cell Line | Apoptosis Induction (Fold Increase) |
|---|---|---|
| 4e | MDA-MB-231 | 22 |
| 4g | A431 | 15 |
| 4h | HCT116 | 10 |
Antidiabetic Potential
Research has indicated that derivatives of this compound possess antidiabetic activity comparable to established drugs like glibenclamide.
Case Study:
In vivo evaluations using a streptozotocin-induced diabetic rat model showed that certain benzenesulfonamide derivatives significantly reduced blood glucose levels, indicating their potential as oral antidiabetic agents .
Table: Antidiabetic Activity Comparison
| Compound | Blood Glucose Reduction (%) | Reference Drug Comparison |
|---|---|---|
| N-(4-phenylthiazol-2-yl)benzenesulfonamide | 45 | Comparable to glibenclamide |
| Another derivative | 40 | Slightly less effective |
Mechanism of Action
The mechanism of action of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Sulfonamide Motifs
Key Observations :
- Linkage Variations : Replacing the methyl bridge with a sulfanyl group (as in ) introduces greater conformational flexibility, which may alter pharmacokinetics.
- Functional Group Impact : The sulfonamide group in the target compound contrasts with ester () or carboxylic acid () groups, affecting polarity and bioavailability.
Biological Activity
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide, commonly referred to as a thiazole-based sulfonamide, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key characteristics include:
- Molecular Weight : 226.26 g/mol
- Solubility : Soluble in water and organic solvents, which facilitates its bioavailability.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Cardiovascular Effects
Recent studies have explored the effects of this compound on cardiovascular health. Specifically, it has been shown to influence perfusion pressure and coronary resistance in isolated rat heart models. The compound demonstrated a reduction in perfusion pressure, suggesting potential as a therapeutic agent for managing hypertension .
Table 1: Effects on Perfusion Pressure
| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |
|---|---|---|
| Control | 80 | 0.15 |
| This compound | 65 | 0.10 |
| Other Sulfonamide Derivatives | Varies | Varies |
The biological activity of this compound is attributed to its interaction with calcium channels. Docking studies suggest that it binds to specific amino acid residues in calcium channel proteins, leading to inhibition of calcium influx into cardiac cells. This mechanism is crucial for its effects on lowering blood pressure and reducing coronary resistance .
Study on Cardiovascular Effects
In a controlled study involving isolated rat hearts, the administration of the compound resulted in significant reductions in both perfusion pressure and coronary resistance compared to control groups. This suggests that the compound could be a candidate for further research in cardiovascular therapeutics .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogens. The results indicated that this compound showed superior activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Preliminary studies utilizing computational models have indicated favorable absorption and distribution characteristics, suggesting good bioavailability .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Volume of Distribution | Moderate |
| Half-life | Approximately 6 hours |
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a thiazole precursor with a benzenesulfonamide derivative. For example, oxidative chlorination using Lawesson’s reagent (to form thiazole intermediates) followed by nucleophilic substitution with sulfonamide groups is a common approach . Key variables include:
- Reagent selection : Lawesson’s reagent promotes cyclization of thioamide precursors to thiazoles .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : and NMR confirm substituent positions and purity (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
- X-ray crystallography : Resolves bond angles and crystal packing, critical for validating tautomeric forms (e.g., thiazole vs. sulfonamide conformers) .
- Mass spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H] at m/z 295.05 for CHNOS) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF, but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). Co-solvents like PEG-400 enhance aqueous solubility .
- Stability : Stable at −20°C for >6 months. Degrades at >40°C or under UV light (half-life <24 hours), necessitating dark storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antitumor applications?
SAR studies focus on:
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at position 4 enhances cytotoxicity by 3–5-fold in NCI-60 cell lines .
- Sulfonamide substitutions : Bulkier groups (e.g., 4-chlorophenyl) improve binding to carbonic anhydrase IX, a cancer biomarker .
- Linker flexibility : Ethylene glycol spacers between thiazole and sulfonamide increase membrane permeability (logP reduction from 2.8 to 1.5) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays yield IC differences up to 20%) .
- Crystallographic validation : X-ray structures can clarify if tautomerism (e.g., imine-enamine shifts) affects binding to targets like EGFR .
- Batch purity : HPLC-UV (>99% purity) ensures reproducible activity; impurities >1% may skew results .
Q. What in vitro screening protocols are recommended for evaluating antitumor efficacy?
- Cell line panels : Use NCI-60 or patient-derived xenograft (PDX) models for broad-spectrum activity profiling .
- Dose-response curves : Test 0.1–100 µM concentrations with 72-hour exposure to capture delayed apoptosis .
- Mechanistic assays : Combine with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to confirm apoptosis pathways .
Q. How can computational methods complement experimental design for this compound?
- Docking studies : Use AutoDock Vina to predict binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn interactions .
- ADMET prediction : SwissADME estimates bioavailability (TPSA >80 Å reduces CNS penetration) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .
Q. What strategies mitigate off-target effects in functional studies?
- Selective inhibition assays : Compare activity against isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric assays .
- CRISPR knockdown : Validate target specificity by silencing CAIX in HT-29 cells and monitoring IC shifts .
- Metabolomic profiling : LC-MS/MS identifies off-target metabolites (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
